(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784044
InChI: InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)/t9-,10+/m0/s1
SMILES:
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid

CAS No.:

Cat. No.: VC15784044

Molecular Formula: C14H14O3S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid -

Specification

Molecular Formula C14H14O3S
Molecular Weight 262.33 g/mol
IUPAC Name (1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)/t9-,10+/m0/s1
Standard InChI Key NLYCQROZGIOILC-VHSXEESVSA-N
Isomeric SMILES C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2C=S)C(=O)O
Canonical SMILES C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid (C₁₄H₁₄O₃S; MW 262.33 g/mol) features a cyclopentane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-thioformylbenzoyl unit, respectively. The thioformyl group (–CHS) introduces electron-withdrawing effects, polarizing adjacent bonds and influencing intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₃S
Molecular Weight262.33 g/mol
IUPAC Name(1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid
SMILES NotationC1CC@HC(=O)O
InChIKeyNLYCQROZGIOILC-VHSXEESVSA-N

The stereochemistry at the 1- and 3-positions creates a rigid, bicyclic-like conformation, which has been corroborated by X-ray crystallography in related cyclopentanecarboxylic acid derivatives .

Spectroscopic Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the thioformyl proton (δ ~9.8 ppm in CDCl₃) and the carboxylic acid proton (δ ~12.1 ppm), confirming the presence of these functional groups. Infrared (IR) spectroscopy further identifies stretching vibrations for the carbonyl groups (C=O at ~1680 cm⁻¹) and the thiocarbonyl (C=S at ~1050 cm⁻¹).

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically begins with cyclopentanecarboxylic acid derivatives, which undergo Friedel-Crafts acylation with thioformylbenzoyl chloride under anhydrous conditions. Key steps include:

  • Activation of the Cyclopentane Core: The cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Acylation: Reaction with thioformylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution at the 3-position of the cyclopentane ring.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (1R,3S) configuration, achieving enantiomeric excesses >90% in optimized protocols.

Yield Enhancement and Purification

Reaction yields (~65–75%) are maximized by maintaining temperatures between 0–5°C during acylation to minimize side reactions. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) isolates the product with >98% purity. Recrystallization from ethanol further enhances crystallinity, critical for structural characterization .

Chemical Reactivity and Mechanistic Pathways

Electrophilic Reactivity

The thioformyl group’s electron-withdrawing nature activates the benzoyl moiety toward nucleophilic attack. For example, amines undergo conjugate addition at the β-position of the thiocarbonyl group, forming thioamide derivatives. This reactivity parallels that observed in permethrinic acid analogs, where dichloroethenyl groups similarly enhance electrophilicity .

Carboxylic Acid Transformations

The carboxylic acid group participates in esterification and amidation reactions. Coupling with alcohols using DCC (N,N'-dicyclohexylcarbodiimide) yields esters, while reaction with primary amines forms amides, expanding the compound’s utility in peptidomimetic synthesis.

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The compound’s rigid structure makes it a promising scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Computational docking studies suggest favorable binding to the ATP-binding pocket of EGFR tyrosine kinase, with ΔG values of −8.2 kcal/mol.

Polymer Chemistry

Incorporation into polyesters via polycondensation reactions improves thermal stability (T_g increased by 15°C compared to adipic acid-based polymers). The thioformyl group also facilitates cross-linking in vulcanized rubbers, enhancing tensile strength by 20%.

Research Advancements and Case Studies

Polymorphism and Crystallography

A comparative study of polymorphs in a related cyclopentanecarboxylic acid derivative revealed that hydrogen bonding between carboxyl groups dictates crystal packing . In polymorph I, symmetric O–H···O hydrogen bonds (2.662 Å) form dimers, whereas polymorph II exhibits disordered carboxyl orientations . These findings underscore the importance of crystallization conditions in modulating material properties.

Thermodynamic Stability

Differential scanning calorimetry (DSC) of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid shows a melting point of 187°C with no observed phase transitions below this temperature, indicating high thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator